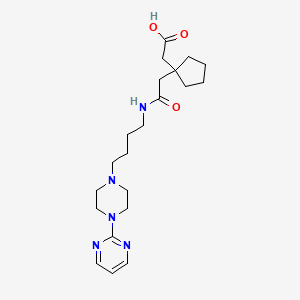

Buspirone open ring

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N5O3/c27-18(16-21(17-19(28)29)6-1-2-7-21)22-8-3-4-11-25-12-14-26(15-13-25)20-23-9-5-10-24-20/h5,9-10H,1-4,6-8,11-17H2,(H,22,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFNXCYJILJTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)NCCCCN2CCN(CC2)C3=NC=CC=N3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257877-43-3 | |

| Record name | Buspirone open ring | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257877433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-OXO-2-((4-(4-(2-PYRIMIDINYL)-1-PIPERAZINYL)BUTYL)AMINO)ETHYL)CYCLOPENTANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VPY2M0SUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Characterization of Buspirone Open Ring Derivatives

Elucidation of Specific Buspirone (B1668070) Open Ring Degradation Product Structures

The Buspirone Open Ring Dimer Impurity, designated as Impurity F in the European Pharmacopoeia (EP) and also recognized by the United States Pharmacopeia (USP), is a significant degradation product. synzeal.comsynthinkchemicals.com Its formation involves the opening of the spirocyclic ring of buspirone and subsequent dimerization.

The chemical name for this impurity is 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butyl [1-[2-oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetate. synzeal.comsynthinkchemicals.comveeprho.com This structure is confirmed by its molecular formula, C₃₃H₅₁N₉O₃, and a molecular weight of 621.82 g/mol . synthinkchemicals.compharmaffiliates.com The free base of this impurity has a CAS Number of 2512210-24-9. synzeal.comsynthinkchemicals.compharmaffiliates.com It can also exist as an oxalate (B1200264) salt with the molecular formula C₃₅H₅₃N₉O₇ and a molecular weight of 711.8 g/mol . molcan.com

Table 1: Structural and Chemical Data for this compound Dimer Impurity

| Identifier | Value | Source(s) |

|---|---|---|

| Common Name | This compound Dimer Impurity, EP Impurity F, USP Impurity | synzeal.comsynthinkchemicals.comncats.io |

| IUPAC Name | 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butyl [1-[2-oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]cyclopentyl]acetate | synzeal.comsynthinkchemicals.comveeprho.com |

| CAS Number | 2512210-24-9 (free base) | synzeal.comsynthinkchemicals.compharmaffiliates.com |

| Molecular Formula | C₃₃H₅₁N₉O₃ | synthinkchemicals.comusp.org |

| Molecular Weight | 621.82 g/mol | synthinkchemicals.compharmaffiliates.com |

Another complex degradation product is the this compound Spirodimer Impurity, known as EP Impurity J or Related Compound J. synthinkchemicals.comveeprho.com This impurity is characterized by a spirocyclic structure formed from the dimerization of open-ring buspirone molecules.

Its systematic IUPAC name is 4-(7,9-Dioxo-8-azaspiro[4.5]dec-8-yl)butyl [1-[2-oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]-cyclopentyl]acetate. synthinkchemicals.comveeprho.comveeprho.com The molecular formula for this compound is C₃₄H₅₂N₆O₅, with a corresponding molecular weight of 624.81 g/mol . synthinkchemicals.comveeprho.com The CAS number for the free base is 2726492-72-2. synthinkchemicals.comveeprho.comalentris.org An oxalate salt form is also documented with the CAS number 2726492-73-3, a molecular formula of C₃₆H₅₄N₆O₉, and a molecular weight of 714.86 g/mol . veeprho.com

Table 2: Structural and Chemical Data for this compound Spirodimer Impurity

| Identifier | Value | Source(s) |

|---|---|---|

| Common Name | This compound Spirodimer Impurity, EP Impurity J, Related Compound J | synthinkchemicals.comveeprho.com |

| IUPAC Name | 4-(7,9-Dioxo-8-azaspiro[4.5]dec-8-yl)butyl [1-[2-oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl]-cyclopentyl]acetate | synthinkchemicals.comveeprho.comveeprho.com |

| CAS Number | 2726492-72-2 (free base) | synthinkchemicals.comveeprho.comalentris.org |

| Molecular Formula | C₃₄H₅₂N₆O₅ | synthinkchemicals.comveeprho.com |

| Molecular Weight | 624.81 g/mol | synthinkchemicals.comveeprho.com |

Esterification of the opened carboxylic acid group of a buspirone degradation product can lead to the formation of various ester derivatives. Two notable examples are the n-Butyl and Ethyl esters.

The This compound n-Butyl Ester Impurity has the IUPAC name Butyl 2-(1-(2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate. daicelpharmastandards.com Its molecular formula is C₂₅H₄₁N₅O₃, and it has a molecular weight of 459.63 g/mol . daicelpharmastandards.com

The This compound Ethyl Ester Impurity has a molecular formula of C₂₃H₃₇N₅O₃ and a molecular weight of 431.58 g/mol . daicelpharmastandards.comdaicelpharmastandards.com

Table 3: Structural and Chemical Data for this compound Ester Derivatives

| Derivative | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |

|---|---|---|---|---|

| n-Butyl Ester | Butyl 2-(1-(2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetate | C₂₅H₄₁N₅O₃ | 459.63 | daicelpharmastandards.comdaicelpharmastandards.com |

| Ethyl Ester | Not explicitly provided | C₂₃H₃₇N₅O₃ | 431.58 | daicelpharmastandards.comdaicelpharmastandards.com |

Beyond the dimer, spirodimer, and ester derivatives, other open-ring buspirone species have been identified. One such compound is known as Buspirone EP Impurity E or Open Ring Impurity (USP). synthinkchemicals.com Its chemical name is [1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl] cyclopentyl]acetic acid. synthinkchemicals.com This species represents the initial product of the hydrolytic opening of the buspirone spiro ring. It has a molecular formula of C₂₁H₃₃N₅O₃ and a molecular weight of 403.53 g/mol . daicelpharmastandards.com The CAS number for the free base is 257877-43-3, and for its HCl salt is 257877-46-6. daicelpharmastandards.comsynthinkchemicals.com A sodium salt is also known, with the chemical name 2-(1-(2-Oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetic acid, sodium salt. alentris.org

Table 4: Structural and Chemical Data for Buspirone EP Impurity E

| Identifier | Value | Source(s) |

|---|---|---|

| Common Name | Buspirone EP Impurity E, Open Ring Impurity | synthinkchemicals.com |

| IUPAC Name | [1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]amino]ethyl] cyclopentyl]acetic acid | synthinkchemicals.com |

| CAS Number | 257877-43-3 (free base), 257877-46-6 (HCl salt) | daicelpharmastandards.comsynthinkchemicals.com |

| Molecular Formula | C₂₁H₃₃N₅O₃ | daicelpharmastandards.com |

| Molecular Weight | 403.53 g/mol | daicelpharmastandards.com |

This compound Ester Derivatives (e.g., n-Butyl Ester, Ethyl Ester)

Systematic Naming and Classification of this compound Impurities

The systematic naming of buspirone open-ring impurities follows IUPAC nomenclature conventions, which precisely describe their complex chemical structures. These names are often lengthy and are therefore commonly referred to by their pharmacopoeial designations (e.g., EP Impurity F, EP Impurity J) or more descriptive names (e.g., this compound Dimer). synzeal.comsynthinkchemicals.com

The classification of these impurities is based on their chemical structure and formation pathway. They are broadly categorized as:

Monomeric Open-Ring Impurities: Such as Buspirone EP Impurity E, which results from the simple hydrolysis of the imide ring. synthinkchemicals.com

Dimeric Impurities: These are formed through the reaction of two buspirone-related molecules. This class includes the Open Ring Dimer (EP Impurity F) and the Open Ring Spirodimer (EP Impurity J). synzeal.comsynthinkchemicals.com

Ester Derivatives: Formed by the reaction of the carboxylic acid of the open-ring impurity with an alcohol. daicelpharmastandards.com

This systematic classification is crucial for the identification, control, and reporting of impurities in buspirone drug substances and products, ensuring their quality and regulatory compliance.

Mechanistic Investigations of Buspirone Open Ring Formation

Stress-Induced Degradation Pathways Leading to Open Ring Structures

Forced degradation studies are instrumental in identifying the likely degradation products of a drug substance, establishing its intrinsic stability, and validating the specificity of analytical methods. nih.gov Such studies on buspirone (B1668070) have been conducted under various stress conditions, including heat, hydrolysis, oxidation, and light, as recommended by the International Council for Harmonisation (ICH) guidelines. akjournals.comresearchgate.net These investigations confirm that buspirone is susceptible to degradation under several of these conditions, often leading to the formation of the open ring derivative, which has been identified as a major degradation product in stress testing. oup.comnih.gov

Thermal stress testing is a critical component of forced degradation studies. While the buspirone active pharmaceutical ingredient (API) has been found to be relatively stable under dry-heat conditions, its formulation in tablets can exhibit greater susceptibility to thermal decomposition. akjournals.com One study observed approximately 7.82% decomposition for buspirone in tablets when subjected to thermal stress, suggesting that interactions with pharmaceutical excipients may facilitate degradation. akjournals.com

The mechanism of heat-mediated ring opening likely involves the provision of sufficient activation energy to overcome the thermodynamic stability of the imide ring. The presence of moisture, even in trace amounts within a solid dosage form, can lower the energy required for this process, effectively creating conditions for hydrolytic cleavage accelerated by heat. Stability-indicating analytical methods have been successfully developed to separate buspirone from its thermal degradants, confirming that the drug does undergo degradation upon exposure to heat. akjournals.comresearchgate.neticm.edu.pl

Hydrolysis is a primary pathway for the degradation of buspirone, leading directly to the formation of the open ring structure, often referred to as "buspirone acid". oup.comnih.gov The susceptibility of the imide bond in the azaspiro[4.5]decane-7,9-dione moiety to hydrolytic cleavage is highly dependent on pH.

The degradation of buspirone is most pronounced under alkaline conditions. akjournals.com In one forced degradation study, refluxing a buspirone solution in 0.1 M sodium hydroxide (B78521) for just 30 minutes resulted in a 31% reduction in the concentration of the parent drug, with a well-separated peak corresponding to the degradation product. akjournals.com Neutral hydrolysis, conducted by refluxing in water for two hours, also resulted in significant decomposition of about 12%. akjournals.com The drug is comparatively more stable under acidic conditions, where refluxing in 0.1 M hydrochloric acid for two hours led to approximately 7.84% decomposition. akjournals.com

This pH-dependent reactivity highlights the different mechanisms of hydrolysis. Base-catalyzed hydrolysis typically involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the imide ring. This is followed by ring opening to form a carboxylate and an amide. In acid-catalyzed hydrolysis, the protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to attack by water, a weaker nucleophile. The open ring form exists in equilibrium with the closed ring form, with the equilibrium position being heavily influenced by the pH of the solution.

Table 1: Summary of Buspirone Degradation under Various Hydrolytic Stress Conditions

| Stress Condition | Duration | Temperature | Observed Degradation (%) | Degradation Product (RT) |

| Alkaline (0.1 M NaOH) | 30 min | 80°C (Reflux) | 31.0% | 3.6 min |

| Neutral (Water) | 2 hours | 80°C (Reflux) | 12.0% | - |

| Acidic (0.1 M HCl) | 2 hours | 80°C (Reflux) | 7.84% | 2.9 min |

Data sourced from a stability-indicating HPLC method development study by Azeem et al. (2009). akjournals.com

Buspirone has demonstrated susceptibility to oxidative degradation. Forced degradation studies using hydrogen peroxide (H2O2) as the oxidizing agent have resulted in the formation of degradation products that are chromatographically distinct from the parent drug. akjournals.com In one such study, heating buspirone in a solution containing 15% H2O2 led to the observation of a distinct degradation product. akjournals.com

A more detailed investigation using titanium dioxide (TiO2) photocatalysis, which can simulate the oxidative reactions of Phase I metabolism, identified several oxidation products. researchgate.net The main intermediates characterized were hydroxy- and dihydroxy-buspirone, formed through the hydroxylation of the buspirone molecule. researchgate.net While this study focused on mimicking metabolic pathways, the identified products confirm the molecule's vulnerability to oxidation. researchgate.net The mechanism of oxidative ring opening could involve the formation of radical intermediates that attack the imide ring, although other parts of the molecule, such as the piperazine (B1678402) and pyrimidine (B1678525) rings, are also susceptible to oxidation. researchgate.netakjournals.com

Photostability testing is a mandatory part of stress testing to evaluate the effect of light on a drug substance. researchgate.net Studies have shown that buspirone is susceptible to photolytic stress. akjournals.com When a solution of buspirone was exposed to light in a photostability chamber, noticeable decomposition occurred, resulting in four distinct degradation peaks in the chromatogram. akjournals.com This indicates that light energy can induce the degradation of the drug, potentially through multiple pathways.

The mechanism of photolytic degradation can be complex, involving the absorption of photons by the chromophores within the buspirone molecule. This absorption can elevate the molecule to an excited state, making it more reactive and prone to reactions such as oxidation, hydrolysis, or rearrangement. For buspirone, the pyrimidine and dione (B5365651) rings are potential chromophores. The formation of the open ring structure via photolysis could occur if the absorbed light energy facilitates a hydrolytic reaction, especially in an aqueous solution.

Sonication, the application of ultrasound energy, is another physical stress condition sometimes included in forced degradation protocols. nih.govresearchgate.net The process of sonication can generate localized high-pressure and high-temperature zones in a liquid, a phenomenon known as cavitation. This can provide the energy for chemical reactions, including the degradation of dissolved drug substances. Stability-indicating methods for buspirone have been developed that included sonication in their stress testing protocols. nih.govresearchgate.net However, the specific degradation products formed solely through sonication and the detailed mechanisms leading to the buspirone open ring structure under these conditions are not extensively detailed in the available research literature. The primary mechanism is likely the generation of free radicals from the acoustic cavitation of the solvent (e.g., water), which can then initiate oxidative degradation pathways similar to those described above.

Photolytic Degradation Processes

Role of Manufacturing and Synthesis Processes in Impurity Generation

Impurities in a final drug product can originate from various sources, including the starting materials, intermediates, and by-products from the chemical synthesis route. daicelpharmastandards.com The formation of the this compound structure is not limited to post-synthesis degradation but can also be an impurity generated during the manufacturing process itself.

One reported synthesis of buspirone involves the condensation of cyclopentanone (B42830) with methyl isocyanoacetate, followed by hydrolysis to yield cyclopentane-1,1-diacetic acid. mdpi.com This diacid is then heated with ammonium (B1175870) carbonate to form the 3,3-tetramethyleneglutarimide (B196294) (the spiro-dione ring structure). mdpi.com In a separate pathway, 1-(pyrimidin-2-yl)piperazine is alkylated to form a butylamine (B146782) side chain. mdpi.com The final step is the coupling of the glutarimide (B196013) portion with the piperazine side chain. mdpi.com

Several points in this process could generate impurities. Incomplete cyclization during the formation of the glutarimide ring could leave unreacted cyclopentane-1,1-diacetic acid, a precursor to the open-ring structure. Furthermore, if the final coupling step is performed in a way that exposes the imide ring to hydrolytic conditions (e.g., presence of water at elevated temperatures or non-neutral pH), the open-ring impurity could be formed as a synthesis by-product. Therefore, careful control of reaction conditions, purification of intermediates, and final product handling are essential to minimize the presence of the this compound impurity in the drug substance. daicelpharmastandards.com

Influence of Storage Conditions on Buspirone Ring Stability and Open Ring Formation

The stability of the buspirone molecule is significantly influenced by various environmental factors. The imide ring within the azaspirodecanedione structure is susceptible to hydrolysis, leading to the formation of a dicarboxylic acid derivative, commonly referred to as the "this compound" compound or buspirone acid. oup.comnih.gov Research involving forced degradation studies has provided critical insights into how specific storage conditions—namely temperature, humidity, light, and pH—accelerate this degradation pathway. oup.comnih.govakjournals.com

Forced degradation testing of buspirone hydrochloride demonstrates that the primary resulting impurity is buspirone acid hydrochloride, the open-ring form. oup.comnih.gov These studies are essential for establishing recommended storage conditions and understanding the degradation profile of the drug. The United States Pharmacopoeia (USP) recommends that buspirone hydrochloride be protected from heat, light, and moisture. oup.com

Research Findings on Buspirone Degradation

Investigations into the stability of buspirone have utilized various stress conditions to simulate long-term storage and adverse environments. These studies typically involve subjecting the buspirone active pharmaceutical ingredient (API) and its formulations to extremes of temperature, humidity, light, and pH.

Influence of Temperature and Humidity:

Thermal stress, particularly in the presence of moisture, has been shown to promote the degradation of buspirone. In one study, buspirone hydrochloride was subjected to a temperature of 60°C for 14 days, both in a dry state and with added water to simulate high humidity. oup.com While the API itself shows some thermal stability under dry heat, the presence of moisture significantly accelerates the formation of the open-ring impurity. oup.comakjournals.com Another study noted that while the bulk drug was stable under dry heat, buspirone in tablet form experienced a 7.82% decomposition under the same conditions, highlighting the potential influence of excipients. akjournals.com

| Condition | Duration | Temperature | Observation | Reference |

|---|---|---|---|---|

| Dry Heat | 14 days | 60°C | Considered relatively stable | oup.comakjournals.com |

| Heat with Moisture | 14 days | 60°C | Significant degradation to open-ring impurity | oup.com |

| Thermal Stress (Tablets) | Not Specified | Not Specified | 7.82% decomposition observed | akjournals.com |

Influence of Light:

Photostability studies are a critical component of evaluating drug stability. When exposed to light in a photostability chamber, a solution of buspirone API showed noticeable decomposition. akjournals.com This underscores the necessity of protecting buspirone formulations from light during storage to prevent the formation of photodegradants, including the open-ring compound. oup.comspectrumchemical.com

Influence of pH (Hydrolysis):

Hydrolysis is a key pathway for the degradation of buspirone, leading directly to the opening of the imide ring. The rate and extent of this degradation are highly dependent on the pH of the solution. Studies have shown that buspirone is significantly more susceptible to degradation under alkaline conditions compared to acidic or neutral conditions. akjournals.com

In one forced hydrolysis study, buspirone's stability was tested in acidic, neutral, and alkaline media at an elevated temperature (80°C). The results clearly indicated that alkaline hydrolysis is the most significant degradation pathway. akjournals.com

| Condition | Duration | Result | Reference |

|---|---|---|---|

| Acidic (0.1 M HCl) | 2 hours | 7.84% decomposition | akjournals.com |

| Neutral (Water) | 2 hours | Less degradation than under alkaline conditions | akjournals.com |

| Alkaline | 30 minutes | Drug concentration reduced to 69% (31% decomposition) | akjournals.com |

These findings collectively demonstrate that the stability of the buspirone ring is most compromised by alkaline conditions and significantly affected by exposure to heat, moisture, and light. The formation of the buspirone open-ring impurity is a primary consequence of these stress factors.

Advanced Analytical Methodologies for Buspirone Open Ring Detection and Quantification

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental in separating the buspirone (B1668070) open-ring impurity from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of buspirone and its impurities. ijpsjournal.com The development and validation of HPLC methods are crucial for accurate and reliable results.

A significant challenge in the analysis of buspirone is that standard HPLC methods may not be able to distinguish the drug from its degradation products. oup.comnih.gov To address this, stability-indicating HPLC assays are developed. These methods are designed to separate the drug from its degradation products, including the open-ring impurity, which is a major degradation product. oup.comnih.gov Forced degradation studies, involving exposure of buspirone to stress conditions like heat, moisture, light, acid-base hydrolysis, and oxidation, are performed to generate these degradation products and ensure the method's specificity. oup.comnih.govresearchgate.netakjournals.com The successful development of such an assay allows for the separation of buspirone from its degradation products and potential impurities in a single run. oup.comnih.gov

One such method utilized an Ultrasphere C18 column heated to 40°C with a gradient mobile phase of monobasic potassium phosphate (B84403) buffer (pH 6.9) and an acetonitrile-methanol mixture. oup.com Detection was carried out using a photo-diode array detector at 244 and 210 nm. oup.com Another stability-indicating reversed-phase HPLC (RP-HPLC) method was developed using a semi-micro XTerra MS C18 column. researchgate.netnih.gov This method employed a mobile phase of 0.010 M ammonium (B1175870) acetate (B1210297) (pH 4.0) and methanol (B129727) (55:45, v/v) at a flow rate of 0.30 ml/min, with UV detection at 245 nm. researchgate.netnih.gov

Table 1: Examples of Stability-Indicating HPLC Methods for Buspirone

| Parameter | Method 1 | Method 2 |

| Column | Ultrasphere C18 | XTerra MS C18 (150 mm x 3.0 mm, 5 µm) |

| Mobile Phase | Monobasic potassium phosphate buffer (pH 6.9) and acetonitrile-methanol mixture (13:17) | 0.010 M ammonium acetate (pH 4.0) and methanol (55:45, v/v) |

| Detection | Photo-diode array at 244 and 210 nm | UV at 245 nm |

| Key Feature | Separates buspirone from degradation products and potential impurities in one run. oup.comnih.gov | Reduced solvent consumption and increased sensitivity. researchgate.netnih.gov |

This table provides a summary of two different stability-indicating HPLC methods developed for the analysis of buspirone and its degradation products.

The resolution of the buspirone open-ring species from the parent drug and other impurities is highly dependent on the optimization of chromatographic parameters. Factors such as the type of stationary phase, mobile phase composition and pH, flow rate, and column temperature are meticulously adjusted. oup.com For instance, attempts to resolve impurities using the USP 23 assay method by altering flow rate, column temperature, mobile phase ratio, and pH proved unsuccessful. oup.com This highlights the necessity of systematic method development to achieve the desired separation. The use of superficially porous particles in columns has been shown to enable very fast separations at pressures available in most liquid chromatography instruments. science.gov

Reversed-phase HPLC (RP-HPLC) is a widely used technique in the study of buspirone degradation. researchgate.net In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This allows for the effective separation of buspirone from its more polar degradation products, such as the open-ring impurity. Several isocratic RP-HPLC methods have been developed and validated for the analysis of buspirone in bulk drug and solid dosage forms. researchgate.netakjournals.com One method utilized a RP C18 column with a mobile phase of methanol and 0.01 M sodium dihydrogen phosphate buffer (pH 3.5) (70:30, v/v) at a flow rate of 0.8 mL/min, with UV detection at 244 nm. researchgate.netakjournals.com These methods have proven to be accurate, sensitive, precise, and rapid, making them suitable for quality control applications. researchgate.netakjournals.com

Table 2: Validated Isocratic RP-HPLC Method for Buspirone

| Parameter | Details |

| Column | RP C18 (250 mm × 4.6 mm i.d., 5-μm particle) |

| Mobile Phase | 70:30 (v/v) methanol–0.01 M sodium dihydrogen phosphate buffer (pH 3.5) |

| Flow Rate | 0.8 mL min-1 |

| UV Detection | 244 nm |

| Linear Range | 0.05–20 μg mL-1 |

| LOD | 3.7 ng mL-1 |

| LOQ | 11.3 ng mL-1 |

This table outlines the parameters of a validated isocratic RP-HPLC method for the analysis of buspirone, demonstrating its suitability for routine quality control. researchgate.netakjournals.com

Thin-Layer Chromatography (TLC) serves as a valuable tool for the preliminary detection of buspirone degradation products. akjournals.com It is a simpler and more rapid technique compared to HPLC, making it suitable for initial screening purposes. Studies have shown that several breakdown products of buspirone can be detected using TLC, and their preliminary characterization can be based on chemical tests and UV spectra. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Optimization of Chromatographic Parameters for Open Ring Species Resolution

Spectrometric and Spectroscopic Characterization Techniques

While chromatography is essential for separation, spectrometric and spectroscopic techniques are indispensable for the structural elucidation and characterization of the separated impurities, including the buspirone open-ring species. Techniques such as mass spectrometry (MS) and UV-Vis spectrophotometry are often coupled with HPLC. A sensitive HPLC-tandem mass spectrometry method has been developed for the determination of buspirone levels in human plasma, demonstrating the power of this combination. researchgate.net Furthermore, simple and sensitive spectrophotometric methods have been developed for the determination of buspirone, often based on the formation of colored complexes. researchgate.netresearchgate.net For instance, a method involving the reaction of buspirone with bromothymol blue to form a complex that can be quantitatively extracted and measured has been reported. researchgate.net Another method uses the oxidation of buspirone with potassium permanganate (B83412) to produce a colored product. researchgate.netijpsr.info

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS, LC-MSn) for Structural Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the structural elucidation of Buspirone and its related substances, including the open ring derivative. tandfonline.comnih.gov Tandem mass spectrometry (MS/MS or MSn) provides a higher degree of structural information by allowing for the fragmentation of specific ions. researchgate.net

An example of this is the analysis of Buspirone, which has a mass-to-charge ratio (m/z) of 386. researchgate.net Through fragmentation, product ions with m/z values of 291, 265, 222, 180, and 122 have been identified. researchgate.netresearchgate.net The presence of a product ion at m/z 122 is particularly noteworthy as it indicates the retention of the pyrimidine (B1678525) substructure, suggesting that oxidation or other modifications have occurred elsewhere in the molecule. researchgate.net

Analysis of Fragmentation Patterns for Substructure Identification (e.g., Pyrimidine, Azaspirone Decane (B31447) Dione)

The fragmentation patterns observed in MS/MS experiments are crucial for identifying the core substructures of Buspirone and its derivatives. The primary sites for metabolic reactions and degradation are the azaspirone decane dione (B5365651) and pyrimidine moieties. nih.gov For instance, the cleavage of the N-C bond on either side of the central (CH2)4 aliphatic chain is a common primary fragmentation event. nih.gov

By analyzing the resulting fragment ions, researchers can pinpoint which parts of the molecule have been altered. The identification of fragments corresponding to the pyrimidine and the azaspirone decane dione substructures helps in piecing together the structure of the open ring derivative and other related impurities. nih.govresearchgate.net

Application of Different Ionization Techniques (e.g., ESI, APCI) in LC-MS

The choice of ionization technique in LC-MS is critical for successful analysis. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two commonly used methods. researchgate.netthermofisher.com ESI is a soft ionization technique that is well-suited for analyzing the parent compound directly. researchgate.net However, in some LC-MS applications, APCI may be preferred to prevent interface obstruction, especially when non-volatile mobile phase additives are used. researchgate.net

Both ESI and APCI can be operated in positive or negative ion modes to optimize the detection of different analytes. nih.gov For Buspirone analysis, ESI is often used in positive ion mode. nih.gov The selection between ESI and APCI depends on the specific analytical conditions and the nature of the compounds being investigated. researchgate.netakjournals.com

Ultraviolet (UV) Spectrophotometry in Degradation Product Monitoring

Ultraviolet (UV) spectrophotometry is a valuable technique for monitoring the degradation of pharmaceutical compounds. tandfonline.com It can be used in conjunction with other methods, like LC-MS/MS, to track the disappearance of the parent drug and the appearance of degradation products over time. researchgate.net For Buspirone, UV detection is often set at specific wavelengths, such as 210 nm and 244 nm, to monitor the drug and its impurities. nih.gov Changes in the UV spectrum can indicate the degradation of aromatic rings or other chromophores within the molecule. tandfonline.com Simple spectrophotometric methods have been developed for the estimation of Buspirone hydrochloride in bulk and pharmaceutical formulations using solvents like water and methanol, with detection at wavelengths such as 236 nm. ijpsr.info

Utilization of Photo-Diode Array (PDA) Detection for Spectral Analysis

A Photo-Diode Array (PDA) detector enhances the capabilities of UV-Vis detection in liquid chromatography. biologic.net Instead of monitoring at a single wavelength, a PDA detector acquires absorbance data over a wide range of wavelengths simultaneously, providing a complete UV-Vis spectrum for each point in the chromatogram. biologic.netrsc.org This is particularly useful for identifying and distinguishing between multiple components in a mixture, such as Buspirone and its various degradation products. nih.govmdpi.com The spectral data from the PDA can confirm the identity of peaks and assess their purity, ensuring that the quantification of the Buspirone open ring derivative is not compromised by co-eluting impurities. nih.gov

Validation of Analytical Methods for this compound Derivatives

The validation of analytical methods is a critical step to ensure their reliability for the intended purpose. This involves demonstrating that the method is accurate, precise, specific, and robust. chemwhat.comsynzeal.comveeprho.com

Assessment of Selectivity and Specificity against Other Impurities and Degradants

Selectivity and specificity are key validation parameters that demonstrate a method's ability to accurately measure the analyte of interest without interference from other components in the sample matrix. loesungsfabrik.deijpsjournal.com For the analysis of the this compound derivative, the method must be able to distinguish it from the parent drug, other known impurities, and degradation products that might be present. nih.govakjournals.com

This is typically achieved by analyzing samples that have been subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to intentionally generate degradation products. nih.gov The chromatographic method is then evaluated to ensure that all these components are well-separated. nih.govakjournals.com The use of a PDA detector is advantageous here, as it can confirm that the peak corresponding to the this compound derivative is spectrally pure. nih.gov

Determination of Linearity and Quantitative Range

The linearity of an analytical method demonstrates its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. The quantitative range is the interval between the upper and lower concentration levels for which the method has been shown to be precise, accurate, and linear.

For the analysis of buspirone and its impurities, including the open-ring degradation product (often referred to as Buspirone Acid or BusAcid), high-performance liquid chromatography (HPLC) methods are commonly validated. nih.govoup.com In one such stability-indicating HPLC method, linearity was established by preparing standard solution mixtures at five different concentration levels. oup.com The peak area of each compound was then plotted against its concentration, and calibration curves were constructed using least-squares regression to determine the slope, intercept, and correlation coefficient (r²). oup.com An r² value close to 1.0 indicates a strong linear relationship. For buspirone and its related impurities, linearity is typically evaluated over a range from the quantitation limit up to 120% of the specification limit for that impurity. ajrconline.org

Research has demonstrated linear ranges for buspirone analysis using various techniques. A spectrofluorimetric method showed linearity from 50-1500 ng/mL with a correlation coefficient of 0.999. researchgate.net HPLC methods have established linear ranges of 0.05–20 µg/mL (r = 0.9998), 1.00 to 5.00 µg/mL, and 5 to 200 ng/µL. nih.govnih.govakjournals.comakjournals.com A highly sensitive HPLC method designed to separate buspirone from its potential impurities and degradation products demonstrated a broad linear range for buspirone HCl from 1.25 ng/µL to 500 ng/µL. oup.com The same study confirmed that the linearity for all potential impurities, which would include the open-ring compound, also yielded acceptable values. oup.com

Table 1: Linearity Data for Buspirone and a Key Degradation Product

| Compound | Range | Correlation Coefficient (r²) | Source |

|---|---|---|---|

| Buspirone HCl | 1.25 - 500 ng/µL | > 0.99 | oup.com |

| Buspirone HCl | 5 - 200 ng/µL | > 0.99 | oup.com |

| Buspirone Acid (BusAcid) | Not specified | > 0.99 | oup.com |

| Buspirone HCl | 0.05 - 20 µg/mL | 0.9998 | akjournals.com |

Establishment of Detection and Quantitation Limits

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for impurity analysis, as they define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. akjournals.com

These limits are often determined based on the standard deviation of the response and the slope of the calibration curve, using the formulae LOD = 3.3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve. akjournals.com

For buspirone analysis, various methods have reported a range of detection and quantitation limits. One HPLC method reported an LOD and LOQ of 3.7 ng/mL and 11.3 ng/mL, respectively. akjournals.comakjournals.com Another study found detection and quantitation limits to be 0.22 and 0.67 µg/mL. nih.gov A stability-indicating HPLC assay for buspirone hydrochloride established an LOQ of 2.5 ng/µL. nih.govoup.com In a method specifically designed to separate five potential impurities, the LOQ for buspirone HCl was 1.25 ng/µL. oup.com The precision for each impurity, including the open-ring form, was verified at this LOQ level, with the relative standard deviation (%RSD) for peak areas being no more than 3.4%. oup.com

Table 2: Detection and Quantitation Limits for Buspirone

| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|

| HPLC | 3.7 ng/mL | 11.3 ng/mL | akjournals.com |

| HPLC | 0.22 µg/mL | 0.67 µg/mL | nih.gov |

| HPLC | Not Reported | 2.5 ng/µL | oup.com |

| HPLC | Not Reported | 1.25 ng/µL | oup.com |

| Spectrofluorimetry | 20 ng/mL | 45 ng/mL | researchgate.net |

Evaluation of Accuracy, Precision, and Robustness

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated using recovery studies, by spiking a sample with a known amount of the impurity and analyzing the recovery. For impurities, accuracy is assessed over a specified range. ajrconline.org In studies of buspirone and its degradation products, accuracy was confirmed by analyzing solutions spiked with known amounts of impurities. oup.com The results for accuracy are typically expected to be within a range of 100 ± 5% for the assay of impurities. oup.com Studies on spectrophotometric methods for buspirone determination have shown high accuracy, with recovery values approaching 100%. walshmedicalmedia.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. Precision is considered at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

For a stability-indicating HPLC method for buspirone, the intra-assay percentage deviation was found to be not more than 0.38%, and the day-to-day (intermediate precision) variation was not more than 0.80%. nih.govoup.com Another study reported intra- and inter-day RSD values of less than 1.94%. nih.gov

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in mobile phase pH, mobile phase composition, flow rate, and column temperature. akjournals.com In one validated method for buspirone, robustness was evaluated by intentionally varying the flow rate (0.7, 0.8, and 0.9 mL/min), pH (3.4, 3.5, and 3.6), and the percentage of methanol in the mobile phase (69%, 70%, and 71%). The results showed that these small changes did not significantly impact the analytical outcome, confirming the method's robustness. akjournals.com

Table 3: Summary of Validation Parameters for Buspirone Analytical Methods

| Parameter | Finding | Acceptance Criteria (Typical) | Source |

|---|---|---|---|

| Accuracy | Recovery within 100 ± 5% | 80-120% recovery | oup.com |

| Relative error < 4.0% | Varies by specification | nih.gov | |

| Precision (Repeatability) | RSD ≤ 0.38% | RSD ≤ 2% | oup.com |

| Precision (Intermediate) | RSD ≤ 0.80% | RSD ≤ 2% | oup.com |

| RSD < 1.94% | RSD ≤ 2% | nih.gov |

| Robustness | Unaffected by minor changes in flow rate, pH, mobile phase composition | System suitability parameters met | akjournals.com |

Impurity Control Strategies and Pharmaceutical Quality Aspects of Buspirone Open Ring Derivatives

Identification and Monitoring of Related Substances and Degradation Impurities in Buspirone (B1668070) Formulations

The identification and monitoring of impurities are fundamental to maintaining the quality of buspirone formulations. Impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interactions between the API and excipients. daicelpharmastandards.com The primary degradation pathway for buspirone can involve the hydrolysis of the glutarimide (B196013) ring, leading to the formation of a "buspirone open ring" impurity, also referred to as Buspirone EP Impurity E. chemwhat.compharmaffiliates.com

Forced degradation studies under various stress conditions such as heat, light, moisture, acid/base hydrolysis, and oxidation are crucial for identifying potential degradation products. researchgate.netoup.com Studies have shown that buspirone acid hydrochloride is a major degradation product under certain stress conditions. oup.comnih.gov The degradation profile of buspirone can be complex, with several potential impurities that need to be monitored.

A variety of analytical techniques are employed to detect and quantify these impurities. High-performance liquid chromatography (HPLC) is a widely used method for separating buspirone from its potential impurities and degradation products. nih.govoup.com The development of a stability-indicating HPLC method is essential to ensure that all degradation products are adequately separated from the parent drug. researchgate.netnih.gov These methods often utilize a C18 column and a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govoup.com Detection is typically performed using a photodiode array (PDA) detector at wavelengths such as 210 nm and 244 nm. oup.comnih.govoup.com

Other techniques like spectrofluorimetry have also been developed for the determination of buspirone, offering high sensitivity with limits of detection in the nanogram per milliliter range. researchgate.net Capillary electrophoresis has also been explored for the analysis of buspirone and its related substances. researchgate.net

Integration of this compound Impurity Control into Analytical Method Development

The control of this compound impurities must be an integral part of the analytical method development and validation process. The analytical method must be specific enough to distinguish the open ring impurity from buspirone and other related substances. nih.gov

Method validation, following International Council for Harmonisation (ICH) guidelines, is necessary to demonstrate that the analytical procedure is suitable for its intended purpose. researchgate.netoup.com This includes assessing parameters such as linearity, range, accuracy, precision, selectivity, and robustness. nih.govoup.com The limit of detection (LOD) and limit of quantitation (LOQ) for the open ring impurity should be established to ensure that it can be monitored at appropriate levels. researchgate.net For example, one HPLC method determined the LOQ for buspirone to be 2.5 ng/µL. nih.gov Another method reported an LOD and LOQ of 3.7 and 11.3 ng/mL, respectively. researchgate.net

The developed analytical methods are used for in-process controls during manufacturing and for stability testing of the final drug product. daicelpharmastandards.com This allows for the monitoring of the formation of the open ring impurity over time and under different storage conditions. daicelpharmastandards.com

Regulatory Considerations for this compound Impurities (e.g., ANDA, DMF Filings)

Regulatory agencies like the U.S. Food and Drug Administration (FDA) have strict guidelines for the control of impurities in drug products. fda.gov For generic drug products submitted through an Abbreviated New Drug Application (ANDA), the impurity profile must be compared to that of the reference listed drug (RLD). fda.gov Any degradation product in the generic product should be at a level similar to or less than that found in the RLD. fda.gov

When filing a Drug Master File (DMF) for the buspirone API, manufacturers must provide detailed information on the potential and actual impurities, including the open ring derivative. fda.govscribd.com This includes the identification of the impurity, its route of formation, and the analytical methods used for its control. oup.com

The ICH guidelines provide thresholds for the reporting, identification, and qualification of impurities. oup.com If the level of an impurity exceeds the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, its safety must be justified. fda.gov This justification can come from a comparison to the RLD, data from the scientific literature, or as a known significant metabolite. fda.gov

The specifications for the drug product must include acceptance criteria for specified degradation products, which can be identified or unidentified. fda.gov A rationale for the inclusion or exclusion of certain degradation products in the specification should be provided, based on the degradation profiles observed during stability studies. fda.gov

Development and Utilization of Reference Standards for this compound Impurities

The availability of well-characterized reference standards for this compound impurities is essential for accurate identification and quantification. veeprho.com These standards are used in various applications, including analytical method development and validation, and for quality control during the manufacturing of buspirone. chemwhat.comveeprho.comsynzeal.com

Reference standards for several buspirone impurities, including the open ring impurity (Buspirone EP Impurity E), are commercially available. chemwhat.compharmaffiliates.com These standards are often supplied with a Certificate of Analysis (CoA) that includes comprehensive characterization data. daicelpharmastandards.com This data helps to confirm the identity and purity of the standard.

The use of these reference standards allows for the accurate calibration of analytical instruments and the validation of analytical methods. They are crucial for ensuring the reliability of the data generated for impurity profiling and for demonstrating compliance with regulatory requirements. veeprho.com For instance, the this compound Dimer Impurity is used for analytical method development and quality control applications for ANDA submissions. synzeal.com

Comparative Analysis of Buspirone Open Ring Structures with Other Buspirone Degradants and Metabolites

Differentiation of Open Ring Structures from Hydroxylated Metabolites (e.g., 5-Hydroxybuspirone, 6-Hydroxybuspirone)

The fundamental difference between buspirone (B1668070) open ring structures and its hydroxylated metabolites lies in the integrity of the core azaspiro[4.5]decane-7,9-dione ring system.

Buspirone Open Ring Structures: The "open ring" degradant, chemically known as 2-(1-(2-oxo-2-((4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)amino)ethyl)cyclopentyl)acetic acid, is typically formed under hydrolytic stress conditions (e.g., acid or base hydrolysis). oup.comnih.govanaxlab.com This structure arises from the cleavage of one of the amide (imide) bonds within the spiro-dione moiety of the buspirone molecule. This hydrolysis reaction introduces a carboxylic acid group and an amide group, breaking the cyclic structure of the dione (B5365651) ring while leaving the rest of the molecule, including the pyrimidinylpiperazine group and the connecting butyl chain, intact. This compound is considered a major degradation product in stability studies. oup.comnih.gov

Hydroxylated Metabolites: In contrast, hydroxylated metabolites like 5-Hydroxybuspirone and 6-Hydroxybuspirone are products of in vivo oxidative metabolism, primarily mediated by the cytochrome P450 enzyme system (specifically CYP3A4). wikipedia.orgfda.govnih.gov In these metabolites, the core azaspiro[4.5]decane-7,9-dione ring system remains closed and intact. The modification involves the enzymatic addition of a hydroxyl (-OH) group to the buspirone molecule. nih.govnih.gov 5-Hydroxybuspirone is generally considered inactive, while 6-Hydroxybuspirone is an active metabolite that may contribute to the therapeutic effects of buspirone. nih.govresearchgate.netgoogle.com

The following table provides a comparative overview of these structures.

| Feature | This compound | 5-Hydroxybuspirone / 6-Hydroxybuspirone |

| Formation Pathway | Hydrolytic degradation (e.g., acid/base stress) oup.comnih.gov | In vivo oxidative metabolism (CYP3A4-mediated) wikipedia.orgfda.gov |

| Core Structure | Cleaved azaspiro-dione ring, forming a cyclopentyl acetic acid derivative anaxlab.com | Intact azaspiro[4.5]decane-7,9-dione ring system nih.gov |

| Key Functional Groups | Carboxylic acid, Amide | Hydroxyl (-OH) |

| Nature of Compound | Degradation Product | Metabolite |

| Molecular Formula | C21H33N5O3 daicelpharmastandards.com | C21H31N5O3 |

Comparison with Other Pyrimidinylpiperazine-Related Metabolites (e.g., 1-Pyrimidinylpiperazine (1-PP))

Another major metabolite of buspirone is 1-(2-pyrimidinyl)piperazine, commonly known as 1-PP. numberanalytics.compatsnap.com Its formation and structure are distinctly different from the this compound degradant.

1-Pyrimidinylpiperazine (1-PP): 1-PP is a pharmacologically active metabolite formed through the N-dealkylation of the parent buspirone molecule. researchgate.netfda.gov This metabolic process involves the cleavage of the butyl chain that links the pyrimidinylpiperazine moiety to the azaspiro[4.5]decane-7,9-dione moiety. nih.gov Consequently, 1-PP consists only of the pyrimidinyl and piperazine (B1678402) rings, representing a significant fragment of the original drug. It has about a quarter of the anxiolytic activity of buspirone but is present in the plasma in much higher concentrations than the parent drug. fda.gov

Comparison with this compound: The structural difference is substantial. The this compound structure retains the entire molecular framework of buspirone, with the only change being the hydrolysis of the imide bond. anaxlab.com In contrast, 1-PP is a much smaller molecule resulting from the complete scission of the butyl chain, separating the two main structural components of buspirone. While the open ring structure is a product of chemical degradation, 1-PP is a product of in vivo metabolism. nih.govpatsnap.com

The following table compares the key features of these two buspirone derivatives.

| Feature | This compound | 1-Pyrimidinylpiperazine (1-PP) |

| Formation Pathway | Hydrolytic degradation nih.gov | In vivo N-dealkylation researchgate.netfda.gov |

| Structural Change | Cleavage of the imide bond in the spiro-dione ring anaxlab.com | Cleavage of the N-butyl chain, separating the two main moieties nih.gov |

| Molecular Size | Similar to parent drug (addition of H2O) | Significantly smaller than parent drug |

| Retained Moieties | Retains both the pyrimidinylpiperazine and the modified spiro-dione parts | Consists only of the pyrimidinylpiperazine moiety |

| Nature of Compound | Degradation Product | Metabolite |

Analysis of Shared Structural Motifs and Degradation Tendencies among Buspirone Derivatives

Buspirone and its various derivatives share key structural motifs that dictate their metabolic and degradation pathways. The two primary motifs are the pyrimidinylpiperazine (PP) moiety and the azaspiro[4.5]decane-7,9-dione moiety, linked by a flexible butyl chain.

Shared Structural Motifs:

Pyrimidinylpiperazine (PP) Moiety: This motif is present in the parent drug, its hydroxylated metabolites, and the open ring degradant. It is the sole component of the 1-PP metabolite. Mass spectrometry fragmentation studies show that a product ion with an m/z of 122 corresponds to this pyrimidine (B1678525) substructure, indicating its presence in various derivatives. researchgate.net

Azaspiro[4.5]decane-7,9-dione Moiety: This distinctive spirocyclic imide structure is found in the parent drug and its hydroxylated metabolites. Its integrity is a key differentiator. In the open ring degradant, this motif is cleaved. Fragmentation analysis reveals that product ions with m/z of 222 and 180 contain this azaspiro decane (B31447) dione substructure. researchgate.net

Degradation and Metabolic Tendencies: The structure of buspirone predisposes it to several predictable transformations:

Hydrolysis of the Imide Ring: The dione ring contains two amide bonds within an imide structure, which is susceptible to hydrolysis under acidic or alkaline conditions. This pathway leads directly to the formation of the This compound structure and is a primary route of chemical degradation observed in forced degradation studies. oup.comnih.gov

Oxidative Metabolism (Hydroxylation): The buspirone molecule has several sites available for enzymatic oxidation by CYP3A4. This leads to the formation of hydroxylated metabolites such as 5-Hydroxybuspirone and 6-Hydroxybuspirone . This is a major pathway of in vivo metabolism. fda.govnih.govnih.gov

N-dealkylation: The bond between the piperazine nitrogen and the butyl chain is a target for metabolic cleavage. This N-dealkylation reaction yields the active metabolite 1-PP and the corresponding spiro-dione fragment. researchgate.netfda.gov

Future Research Directions in Buspirone Open Ring Chemistry and Pharmaceutical Analysis

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Characterization (e.g., NMR)

The definitive identification and structural elucidation of buspirone (B1668070) degradation products, including the open-ring derivative, necessitate the use of sophisticated spectroscopic methods. While chromatography can separate these impurities, spectroscopy provides the detailed structural information required for unequivocal identification. Future research will focus on the integrated application of several advanced techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, remains the cornerstone for structural elucidation of organic molecules. daicelpharmastandards.com It provides detailed information about the chemical environment of individual atoms, allowing researchers to map the molecular structure. For the buspirone open ring compound, NMR is essential to confirm the cleavage of the imide ring and to determine the structure of the resulting dicarboxylic acid or related ester derivative. For instance, the appearance of new signals corresponding to carboxylic acid protons and shifts in the signals of adjacent carbons and protons would provide clear evidence of ring opening.

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is invaluable for determining the molecular weight of impurities and providing fragmentation data that aids in structural confirmation. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact elemental composition, further constraining the possible structures. Studies on buspirone and its analogues have successfully used MS to identify degradation products and propose fragmentation pathways. researchgate.netptfarm.pl

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule. In the context of the this compound impurity, IR spectroscopy can confirm the disappearance of the characteristic imide carbonyl absorptions and the appearance of new absorptions corresponding to carboxylic acid functional groups. daicelpharmastandards.com

Future work should involve the use of two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), to unambiguously assign all proton and carbon signals and piece together the complete structure of the open-ring impurity and other related degradation products. kakatiya.ac.in

Table 1: Advanced Spectroscopic Techniques for Structural Characterization

| Technique | Application in this compound Analysis | Key Findings |

|---|---|---|

| 1H & 13C NMR | Provides detailed information on the carbon-hydrogen framework. daicelpharmastandards.com | Confirms cleavage of the imide ring and identifies the resulting functional groups. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns of the impurity. researchgate.netresearchgate.net | Confirms the elemental composition (with HRMS) and supports the proposed structure. |

| Infrared (IR) Spectroscopy | Identifies the presence and absence of specific functional groups. daicelpharmastandards.com | Verifies the loss of the imide group and the formation of carboxylic acid groups. |

| 2D-NMR (e.g., COSY, HMBC) | Establishes connectivity between atoms within the molecule. kakatiya.ac.in | Provides unequivocal assignment of the complete molecular structure. |

Computational Chemistry and In Silico Modeling of Degradation Pathways

Computational chemistry and in silico modeling offer powerful predictive tools to complement experimental studies of buspirone degradation. These methods can provide deep insights into the mechanisms of degradation, predict the formation of impurities like the open-ring compound, and guide the development of more stable formulations.

Future research will likely focus on using quantum mechanical methods, such as Density Functional Theory (DFT), to model the hydrolysis of buspirone's imide ring. Such models can calculate the reaction energies and activation barriers for different potential degradation pathways, identifying the most energetically favorable routes. researchgate.net This allows researchers to understand the precise mechanism of ring opening, whether it is initiated by acid, base, or water, and to predict the reaction kinetics under various conditions.

Predictive models for metabolic pathways can also be adapted to study chemical degradation. In silico tools can identify the most labile sites in a molecule that are susceptible to chemical transformation. news-medical.net For buspirone, such models can highlight the imide ring as a potential hotspot for hydrolysis, corroborating experimental findings from forced degradation studies. news-medical.netakjournals.com These predictive capabilities are crucial in early-stage drug development for designing more stable drug candidates.

Furthermore, molecular dynamics simulations can be employed to study the interaction of buspirone with water molecules and other excipients in a formulation, providing an atomistic view of the conditions that may lead to the formation of the open-ring impurity.

Table 2: Computational Approaches in Degradation Analysis

| Approach | Application in this compound Analysis | Potential Insights |

|---|---|---|

| Quantum Mechanics (DFT) | Models the reaction mechanism of imide ring hydrolysis. | Determines activation energies and identifies the most likely degradation pathway. researchgate.net |

| Metabolism Prediction Models | Identifies chemically labile sites in the buspirone molecule. news-medical.net | Predicts potential degradation sites, including the imide ring, early in development. |

| Molecular Dynamics (MD) | Simulates the interaction of buspirone with its environment (e.g., water, excipients). | Provides insight into the molecular-level conditions that promote degradation. |

Development of Novel Analytical Approaches for Trace Level Detection and Real-Time Monitoring

Ensuring that the levels of impurities like the this compound compound remain below acceptable thresholds requires highly sensitive and robust analytical methods. Future research is directed towards not only improving detection limits but also enabling real-time monitoring of impurity formation during manufacturing and storage.

For trace level detection, methods that offer higher sensitivity than conventional HPLC-UV are needed. akjournals.comresearchgate.net High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering exceptional selectivity and sensitivity for quantifying impurities at very low levels. researchgate.net Research has demonstrated that UPLC-MS/MS can achieve femtogram-level sensitivity for the quantification of buspirone, a capability that can be extended to its impurities. tandfonline.com Another promising technique is charged aerosol detection (CAD), which can quantify any non-volatile analyte, including those with poor UV chromophores, and provides a response that is independent of the chemical structure, making it a useful orthogonal technique to UV and MS. thermofisher.com

Real-time monitoring of degradation is a key goal of Process Analytical Technology (PAT). The development of in-situ methods allows for continuous tracking of impurity formation during a chemical process or stability study. Vibrational spectroscopy techniques, such as Raman and Near-Infrared (NIR) spectroscopy, are particularly well-suited for this purpose. mdpi.com By inserting a probe directly into a reaction vessel, these non-destructive techniques can provide continuous data on the concentration of both the active pharmaceutical ingredient and its impurities, allowing for tighter control over the manufacturing process. scirp.org The application of these real-time monitoring tools represents a significant step forward in ensuring the quality of buspirone drug products.

Table 3: Novel Analytical Approaches for Impurity Analysis

| Approach | Focus | Advantage |

|---|---|---|

| LC-MS/MS | Trace Level Detection | High sensitivity and selectivity for quantifying impurities at pg or fg levels. researchgate.nettandfonline.com |

| Charged Aerosol Detection (CAD) | Trace Level Detection | Provides uniform response for non-volatile compounds, useful as an orthogonal method. thermofisher.com |

| Raman & NIR Spectroscopy | Real-Time Monitoring | Non-destructive, in-situ monitoring of impurity formation during processing. mdpi.comscirp.org |

Q & A

Q. What methodological approaches are recommended for characterizing Buspirone open-ring impurities like Buspirone EP Impurity G?

To analyze impurities such as Buspirone EP Impurity G (2,2′-(Piperazine-1,4-diyl)dipyrimidine), researchers should employ validated chromatographic techniques (e.g., HPLC or UPLC) coupled with mass spectrometry to confirm structural identity and quantify trace levels. Regulatory guidelines (e.g., ICH Q3A/B) require comparative retention time matching with reference standards, spectral validation (NMR, IR), and impurity profiling across synthesis batches. Method validation must include specificity, linearity, accuracy, and precision parameters .

Q. How should preclinical studies design pharmacokinetic models for Buspirone’s open-ring metabolites?

Preclinical pharmacokinetic studies should use radiolabeled Buspirone in animal models to track metabolite distribution. Key steps include:

Q. What strategies ensure robust formulation stability testing for Buspirone derivatives under varying conditions?

Stability testing must follow ICH Q1A guidelines, including:

Q. How can researchers optimize receptor-binding assays to evaluate Buspirone’s partial agonism at serotonin 5-HT1A receptors?

Use radioligand displacement assays with transfected cell lines expressing human 5-HT1A receptors. Key parameters:

Q. What literature review frameworks are critical for contextualizing Buspirone’s mechanism in anxiety disorders?

Conduct systematic reviews using PRISMA guidelines:

- Define inclusion/exclusion criteria (e.g., RCTs, cohort studies).

- Extract data on efficacy (HAM-A scores), safety (adverse event rates), and methodological biases.

- Synthesize findings through meta-analysis (e.g., fixed/random-effects models) to resolve heterogeneity in dosing or patient populations .

Advanced Research Questions

Q. How can conflicting clinical data on Buspirone’s efficacy in treatment-resistant depression (TRD) be resolved?

Contradictory results (e.g., STAR*D trial vs. controlled studies) require:

Q. What experimental designs address the limitations of retrospective studies on Buspirone in high-functioning autism spectrum disorder (HF-ASD)?

Retrospective chart reviews (e.g., ) lack controls; future studies should:

- Use prospective, double-blind RCTs with placebo arms.

- Standardize anxiety metrics (e.g., GAD-7) and ASD severity indices (ADOS-2).

- Include longitudinal follow-up to assess sustained efficacy and tolerability .

Q. How can impurity profiling protocols distinguish between synthesis-related and degradation-related Buspirone open-ring compounds?

Advanced strategies include:

Q. What pharmacokinetic-pharmacodynamic (PK-PD) models best predict Buspirone’s dose-response in pediatric vs. adult populations?

Develop population PK models using NONMEM or Monolix:

Q. How should researchers design assays to evaluate Buspirone’s teratogenic risk despite limited pregnancy data?

Preclinical teratogenicity assessments require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.